4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate
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Overview
Description
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate is a chemical compound with the molecular formula C21H20O5 It is characterized by the presence of a benzodioxole ring, an acryloyl group, and a phenyl pivalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Acryloylation: The benzodioxole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the acryloylated benzodioxole with phenyl pivalate using a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl acetate
- 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl butyrate
- 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl decanoate
Uniqueness
4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl pivalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pivalate ester moiety provides enhanced stability and lipophilicity compared to other similar compounds.
Properties
IUPAC Name |
[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-21(2,3)20(23)26-16-8-6-15(7-9-16)17(22)10-4-14-5-11-18-19(12-14)25-13-24-18/h4-12H,13H2,1-3H3/b10-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDVYTNGBKHDER-WMZJFQQLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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